molecular formula C15H15BrO B1267589 [(2-Bromoethoxy)(phenyl)methyl]benzene CAS No. 6305-20-0

[(2-Bromoethoxy)(phenyl)methyl]benzene

Cat. No. B1267589
CAS RN: 6305-20-0
M. Wt: 291.18 g/mol
InChI Key: HYARBELXZXURQQ-UHFFFAOYSA-N
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Patent
US04957927

Procedure details

37.5 g (0.3 mole) of 2-bromoethanol was added to a mixture of 61.8 g (0.25 mole) of bromodiphenylmethane and 31.8 g (0.3 mole) of sodium carbonate. The reactive medium was slowly heated to 130° C., held at this temperature for 5 hours and then left overnight at room temperature. The mixture was taken up with ether and washed with water. The ethereal extract was dried on sodium sulfate. The evaporation of the ether yielded an oil, which was purified by distillation.
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
61.8 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][OH:4].Br[CH:6]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(=O)([O-])[O-].[Na+].[Na+]>CCOCC>[C:7]1([CH:6]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[O:4][CH2:3][CH2:2][Br:1])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
37.5 g
Type
reactant
Smiles
BrCCO
Name
Quantity
61.8 g
Type
reactant
Smiles
BrC(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
31.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The ethereal extract
CUSTOM
Type
CUSTOM
Details
was dried on sodium sulfate
CUSTOM
Type
CUSTOM
Details
The evaporation of the ether
CUSTOM
Type
CUSTOM
Details
yielded an oil, which
DISTILLATION
Type
DISTILLATION
Details
was purified by distillation

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C1(=CC=CC=C1)C(OCCBr)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.